molecular formula C8H4N2 B1419759 3,6-Diethynylpyridazine CAS No. 160510-67-8

3,6-Diethynylpyridazine

Cat. No. B1419759
M. Wt: 128.13 g/mol
InChI Key: XCRAORFORHHUPJ-UHFFFAOYSA-N
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Description

3,6-Diethynylpyridazine is a chemical compound with the molecular formula C8H4N2. It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of 3,6-Diethynylpyridazine can be analyzed using computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) as described in a study on 3-bromo-2-Hydroxypyridine .

Scientific Research Applications

Pharmacological Properties and Synthesis

  • Some pyridazines, including 3,6-disubstituted variants, have demonstrated notable pharmacological properties. For example, specific 3,6-dialkoxy-pyridazines exhibit significant anticonvulsive effects (Druey, Hueni, Meier, Ringier, & Staehelin, 1954).
  • Synthesis techniques have been developed for compounds like 3,6-dihydrazino-pyridazine, sharing pharmacological characteristics with blood pressure-lowering drugs. These synthesis methods allow exploration of congeners for enhanced medicinal properties (Temple, Rose, Comber, & Rener, 1987).

Antioxidant and Anti-inflammatory Activity

  • Novel pyridazine derivatives have been synthesized, demonstrating potential antioxidant and anti-inflammatory activities. These include compounds like dihydropyrimidinecarbonitrile and its triazole fused derivatives, indicating the versatility of pyridazine frameworks in therapeutic applications (Bhalgat, Ali, Ramesh, & Ramu, 2014).

Antiaggregation and Hypotensive Activities

Electrochemical Studies

  • Electrochemical behavior of 1,2-dihydropyridazine-3,6-dione has been investigated, demonstrating insights into the oxidative ring cleavage and reduction processes. This research contributes to understanding the chemical properties and potential applications of pyridazine derivatives (Varmaghani & Nematollahi, 2011).

Synthesis and Structural Studies

  • Advances in synthetic methods have allowed the creation of diverse 3,6-disubstituted pyridazines with potential medicinal applications. Density functional theory studies and crystal structure characterizations of these compounds provide essential data for their potential therapeutic use (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).

properties

IUPAC Name

3,6-diethynylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2/c1-3-7-5-6-8(4-2)10-9-7/h1-2,5-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRAORFORHHUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NN=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Diethynylpyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
I Birkenfelder, J Gurke, L Grubert… - Chemistry–An Asian …, 2017 - Wiley Online Library
A series of 3,6‐bis(4‐triazolyl)pyridazines equipped with terminal phenyl substituents with varying degree of fluorination were synthesized by using the facile copper‐catalyzed azide–…
Number of citations: 6 onlinelibrary.wiley.com
K Singh, A Jana, P Lippmann, I Ott, N Das - Inorganica Chimica Acta, 2019 - Elsevier
Two new organometallic compounds (1 and 2) containing multiple platinum(II) centers have been synthesized. 1 and 2 are structural isomers having the same molecular formula but …
Number of citations: 8 www.sciencedirect.com

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